3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile
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Overview
Description
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile is a complex organic compound featuring an indole ring system substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The indole ring is then methylated at the nitrogen atom to form 1-methyl-1H-indole.
Phenyl Group Addition: The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the indole derivative and a phenyl boronic acid.
Nitrile Group Introduction: The nitrile group is introduced through a cyanoethylation reaction, where the indole derivative is treated with acrylonitrile in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-ylmethylamine derivatives.
Substitution: Formation of various substituted indole and phenyl derivatives.
Scientific Research Applications
3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 3-(1-Methyl-1H-indol-3-yl)-3-phenylpropanenitrile exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar indole structure and potential anticancer properties.
3-Phenylindole: Another indole derivative with a phenyl group, used in various chemical syntheses.
N-Methylindole: A simple methylated indole derivative with applications in organic synthesis.
Properties
CAS No. |
429689-25-8 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(3R)-3-(1-methylindol-3-yl)-3-phenylpropanenitrile |
InChI |
InChI=1S/C18H16N2/c1-20-13-17(16-9-5-6-10-18(16)20)15(11-12-19)14-7-3-2-4-8-14/h2-10,13,15H,11H2,1H3/t15-/m1/s1 |
InChI Key |
FHQTYDOFVFKUSD-OAHLLOKOSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@H](CC#N)C3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC#N)C3=CC=CC=C3 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
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